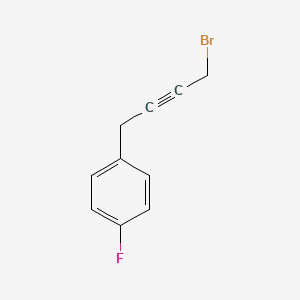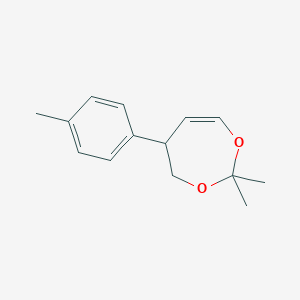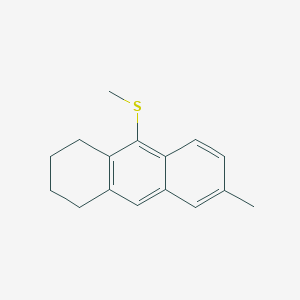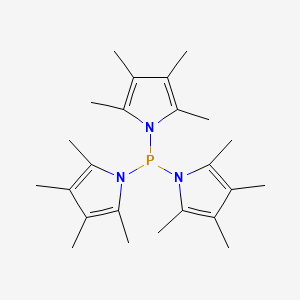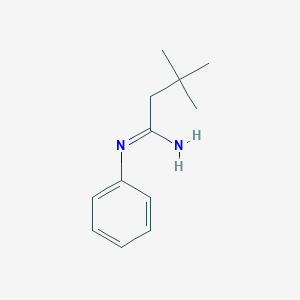
(1Z)-3,3-Dimethyl-N'-phenylbutanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-3,3-Dimethyl-N’-phenylbutanimidamide is an organic compound characterized by its unique structural features, including a Z-configuration double bond and a phenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide typically involves the reaction of 3,3-dimethylbutan-2-one with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to a catalytic hydrogenation process to yield the desired imidamide. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-3,3-Dimethyl-N’-phenylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the imidamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Halogenated derivatives, alkylated products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis research.
Biology
The compound’s potential biological activity is explored in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine
In medicine, derivatives of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide are investigated for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, the compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of (1Z)-3,3-Dimethyl-N’-phenylbutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z)-3,3-Dimethyl-N’-phenylpropanimidamide
- (1Z)-3,3-Dimethyl-N’-phenylpentanimidamide
- (1Z)-3,3-Dimethyl-N’-phenylhexanimidamide
Uniqueness
(1Z)-3,3-Dimethyl-N’-phenylbutanimidamide is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
139167-85-4 |
|---|---|
Molekularformel |
C12H18N2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3,3-dimethyl-N'-phenylbutanimidamide |
InChI |
InChI=1S/C12H18N2/c1-12(2,3)9-11(13)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14) |
InChI-Schlüssel |
ZJLZXLSOXSXUOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=NC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
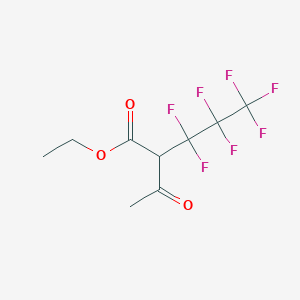
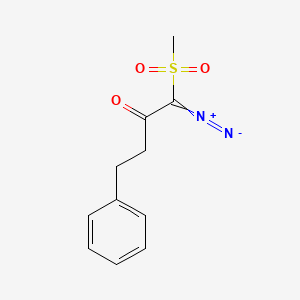
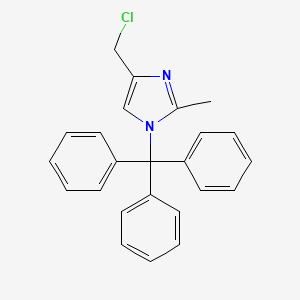
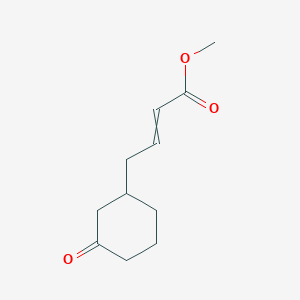
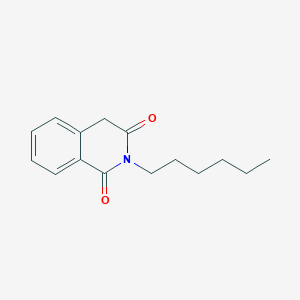
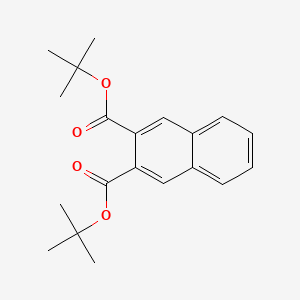
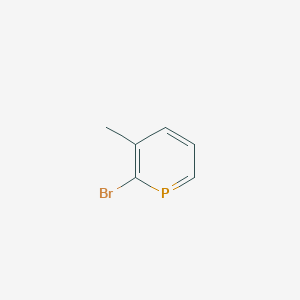
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
